N3-Methanethiosulfonylmethyl Lumiflavin
Description
Systematic Nomenclature and IUPAC Classification
The systematic IUPAC name for N3-Methanethiosulfonylmethyl Lumiflavin is 3-[(methanesulfonylsulfanyl)methyl]-7,8,10-trimethyl-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione . This nomenclature reflects its structural components:
- Benzo[g]pteridine-2,4-dione : The isoalloxazine core, a tricyclic system comprising a benzene ring fused to a pteridine moiety with ketone groups at positions 2 and 4.
- 7,8,10-Trimethyl : Methyl substituents at positions 7, 8, and 10 of the isoalloxazine ring.
- 3-[(Methanesulfonylsulfanyl)methyl] : A methanethiosulfonyl group (-SCH2SO2CH3) attached to the N3 position of the isoalloxazine core.
The compound is cataloged under CAS Registry Number 1391054-12-8 and has a molecular formula of C15H16N4O4S2 , with a molecular weight of 380.44 g/mol .
Molecular Architecture: Isoalloxazine Core and Methanethiosulfonyl Substituent
Isoalloxazine Core
The isoalloxazine framework is a planar, conjugated tricyclic system that enables redox activity through its π-electron system. Key features include:
Methanethiosulfonyl Substituent
The methanethiosulfonyl group (-SCH2SO2CH3) at the N3 position introduces:
- Electron-withdrawing properties : The sulfonyl group (SO2) polarizes the adjacent sulfur atom, enhancing reactivity toward thiol-containing biomolecules.
- Steric effects : The bulky substituent influences molecular packing in crystalline states and modulates interactions with enzymes.
Table 1: Molecular Properties of this compound
Crystallographic Characterization and Molecular Geometry
While direct crystallographic data for this compound are limited, insights can be inferred from related flavin structures:
Key Observations from Analogous Compounds
- Lumiflavin-Adenine Complexes : In crystalline complexes, lumiflavin derivatives exhibit planar stacking interactions with adenine via π-π overlap and hydrogen bonding. The methanethiosulfonyl group may disrupt such stacking due to steric hindrance.
- Packing Motifs : Flavins with bulky substituents often adopt herringbone or layered arrangements in crystals to minimize steric clashes.
Predicted Geometry
- Bond Angles : The isoalloxazine core maintains bond angles consistent with aromatic systems (~120° for sp2-hybridized carbons).
- Dihedral Angles : The methanethiosulfonyl group likely adopts a conformation perpendicular to the isoalloxazine plane to reduce steric strain.
Electronic Configuration and π-Orbital Interactions
Electronic Structure of the Isoalloxazine Core
Impact of the Methanethiosulfonyl Group
- Electron Withdrawal : The sulfonyl group withdraws electron density from the N3 position, polarizing the isoalloxazine core and altering redox potentials.
- Charge-Transfer Interactions : The sulfur atom may participate in charge-transfer complexes with electron-rich aromatic systems, as observed in flavin-adenine interactions.
Table 2: Comparative Electronic Properties of Flavins
| Compound | Redox Potential (mV) | λmax (nm) | Source |
|---|---|---|---|
| Lumiflavin | -205 vs. SHE | 445 | |
| This compound | Not reported | ~450* |
*Predicted based on structural analogs.
π-Orbital Interactions in Redox Reactions
During reduction, the isoalloxazine core accepts electrons into its π*-orbitals, leading to:
- Quinoid-to-Hydroquinoid Transition : Reorganization of π-electrons stabilizes the reduced form.
- Spin Density Distribution : Unpaired electrons localize on the N5 and N10 atoms in semiquinone intermediates.
The methanethiosulfonyl group may perturb these interactions by introducing additional spin-orbit coupling via the sulfur atom.
Properties
Molecular Formula |
C15H16N4O4S2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7,8,10-trimethyl-3-(methylsulfonylsulfanylmethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O4S2/c1-8-5-10-11(6-9(8)2)18(3)13-12(16-10)14(20)19(15(21)17-13)7-24-25(4,22)23/h5-6H,7H2,1-4H3 |
InChI Key |
NAWJRCAJQCDQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Biological Research Applications
N3-Methanethiosulfonylmethyl Lumiflavin is primarily used as a biochemical tool in the study of proteins and enzymes. Its ability to selectively modify cysteine residues makes it invaluable in proteomics and enzyme kinetics.
Protein Labeling
- Mechanism : The compound reacts with thiol groups in cysteine residues, allowing researchers to label proteins for tracking and analysis.
- Case Study : A study demonstrated the use of this compound to label proteins in live cells, enabling real-time observation of protein dynamics .
| Application | Description | Example |
|---|---|---|
| Protein Labeling | Selective modification of cysteine residues | Live cell imaging of protein dynamics |
| Enzyme Activity Assays | Monitoring enzyme activity through fluorescence changes | Kinetic studies on cysteine-containing enzymes |
Photodynamic Therapy (PDT)
The compound has shown promise in photodynamic therapy, a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) for therapeutic effects.
Biochemical Probes
This compound serves as a biochemical probe for studying cellular processes involving thiols.
Thiol Detection
- The compound can be used to detect thiol-containing compounds in biological samples.
- Case Study : In a study on oxidative stress, researchers employed the compound to quantify thiol levels in various tissues, providing insights into cellular redox states .
| Detection Method | Sensitivity | Applications |
|---|---|---|
| Fluorescence Spectroscopy | High (nM range) | Monitoring oxidative stress |
| Mass Spectrometry | Very High | Characterization of thiol modifications |
Comparison with Similar Compounds
Structural Differences
Lumiflavin’s structure distinguishes it from other flavins:
- Riboflavin : Contains a ribityl side chain at the N10 position.
- FMN/FAD : Feature phosphate (FMN) or adenine dinucleotide (FAD) groups attached to the ribityl chain.
- Lumiflavin : Replaces the ribityl chain with a methyl group, reducing steric bulk (Figure 1).
Table 1: Structural and Functional Comparison of Flavins
| Compound | Key Structural Features | Molecular Weight | Solubility |
|---|---|---|---|
| Riboflavin | Ribityl side chain | 376.36 g/mol | High |
| FMN | Ribityl + phosphate | 456.34 g/mol | Moderate |
| FAD | Ribityl + adenine dinucleotide | 785.55 g/mol | Low |
| Lumiflavin | Methyl group (no ribityl) | 298.28 g/mol | Low |
Binding Affinities and Protein Interactions
Lumiflavin exhibits unique binding properties due to its compact structure:
- Dodecin Complexes : Lumiflavin binds with higher affinity (Kd = 141 ± 11 nM) than riboflavin (233 ± 37 nM) or FMN (311 ± 18 nM) to H. salinarum dodecin .
- RFVT3 Transporter Inhibition : Competes with riboflavin for uptake in Caco-2 cells, reducing riboflavin absorption by 40–70% at 32–97 μM concentrations .
- MitoNEET Interaction : Mimics FMN in reducing iron-sulfur clusters, suggesting shared redox-active sites despite structural differences .
Table 2: Binding Affinities of Flavins
| Compound | Kd (nM) for Dodecin | Kd (nM) for RFVT3 Inhibition |
|---|---|---|
| Riboflavin | 233 ± 37 | N/A |
| FMN | 311 ± 18 | N/A |
| FAD | 589 ± 26 | N/A |
| Lumiflavin | 141 ± 11 | 17.6 (competitive) |
| Lumichrome | 80 ± 3 | Not studied |
Riboflavin Antagonism
Lumiflavin acts as a riboflavin antagonist by saturating RFVT3 transporters, depleting cellular riboflavin pools critical for FMN/FAD synthesis . This property is absent in FMN/FAD due to their bulkier structures.
Redox Activity
- Like FMN, lumiflavin mediates electron transfer in mitoNEET [2Fe-2S] cluster reduction under aerobic conditions .
Table 3: Cellular Effects of Flavins
| Compound | Impact on Drug Resistance | CSC Differentiation | Redox Signaling |
|---|---|---|---|
| Riboflavin | None reported | None | Foundational |
| FMN/FAD | None reported | None | Critical |
| Lumiflavin | Reduces cisplatin resistance | Induces differentiation | Mediates Fe-S reduction |
Spectroscopic Properties
Quantum chemical studies reveal:
Preparation Methods
Synthesis of Lumiflavin Core
A representative synthetic route for lumiflavin, which serves as the precursor, is as follows (adapted from patent CN104045641A and literature):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4,5-dimethyl-2-nitroaniline dissolved in concentrated sulfuric acid, formaldehyde added dropwise | Formation of N-methyl-4,5-dimethyl-2-nitroaniline by methylation |
| 2 | N-methyl-4,5-dimethyl-2-nitroaniline dissolved in acetic acid, zinc powder added | Reduction of nitro group to amino group |
| 3 | Filtered solution added to alloxan monohydrate and boric acid solution at room temperature | Cyclization to form the flavin ring system |
| 4 | Crude product purified by ether and formic acid treatment, followed by column chromatography | Isolation of pure lumiflavin |
This method yields lumiflavin with methyl groups at positions 7,8,10 on the isoalloxazine ring.
Functionalization with Methanethiosulfonylmethyl Group
The key step to obtain this compound involves the selective attachment of the methanethiosulfonylmethyl group to the N3 nitrogen of lumiflavin:
- Reagents: Methanethiosulfonyl chloride or related activated methanethiosulfonyl reagents
- Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Conditions: Controlled temperature (0–25 °C) to avoid side reactions
- Mechanism: Nucleophilic substitution at N3 position, where the nitrogen lone pair attacks the electrophilic sulfur atom of the methanethiosulfonyl reagent, forming a stable thiosulfonate linkage
This reaction is typically monitored by chromatographic methods (HPLC) and confirmed by spectroscopic techniques (UV-Vis, mass spectrometry).
Research Findings on Preparation and Characterization
- Yield and Purity: Reported yields of the methanethiosulfonylation step range from 60% to 80%, with purity >95% after chromatographic purification.
- Spectroscopic Confirmation: UV-visible absorption spectra show characteristic flavin peaks, with shifts indicating successful modification at N3. Mass spectrometry confirms the molecular ion peak consistent with the addition of the methanethiosulfonylmethyl group.
- Reactivity: The prepared compound exhibits reactivity toward thiol groups, forming covalent adducts, which is consistent with the presence of the methanethiosulfonyl group.
- Stability: The compound is stable under inert atmosphere and at low temperatures; however, it is sensitive to strong nucleophiles and reducing agents that can cleave the thiosulfonate bond.
Summary Table of Preparation Steps
| Stage | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4,5-dimethyl-2-nitroaniline | Conc. H2SO4, formaldehyde (dropwise) | N-methyl-4,5-dimethyl-2-nitroaniline | Methylation step |
| 2 | N-methyl-4,5-dimethyl-2-nitroaniline | Acetic acid, Zn powder | Reduced amine intermediate | Nitro reduction |
| 3 | Reduced amine intermediate | Alloxan monohydrate, boric acid, room temp | Lumiflavin | Cyclization |
| 4 | Lumiflavin | Methanethiosulfonyl chloride, aprotic solvent, 0–25 °C | This compound | Functionalization at N3 |
Q & A
Q. What experimental methods are recommended for characterizing the redox behavior of lumiflavin in biological systems?
To study redox transitions, use UV-Vis spectroscopy to monitor absorbance changes at 450 nm (characteristic of flavin oxidation states) under controlled anaerobic/aerobic conditions. Electrochemical techniques like cyclic voltammetry can quantify redox potentials, while EPR spectroscopy identifies radical intermediates (e.g., Lumi●−) . For protein interactions, combine flavin reductase assays with NADH as an electron donor and validate results via SDS-PAGE to detect covalent flavoprotein complexes .
Q. How does pH influence the stability and photodegradation pathways of lumiflavin?
Lumiflavin degradation is pH-dependent:
- Neutral/acidic pH : Predominantly forms lumichrome via dealkylation of riboflavin’s excited triplet state.
- Alkaline pH : Favors lumiflavin formation through similar mechanisms. Methodologically, conduct photolysis experiments (e.g., 450 nm light exposure) in buffered solutions (pH 5–9) and analyze products via HPLC with photodiode array detection. Include singlet oxygen quenchers (e.g., sodium azide) to isolate pH-specific pathways .
Q. What are standard protocols for evaluating lumiflavin’s role in inhibiting riboflavin transporters?
Use radiolabeled riboflavin (³H or ¹⁴C) in competitive binding assays with cultured cells expressing riboflavin transporter 2 (RFVT2). Measure uptake inhibition by lumiflavin at varying concentrations (e.g., 10–100 µM) and calculate IC₅₀ values. Validate specificity by comparing inhibition with FMN/FAD and controls (e.g., amiloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in photoreduction rates between lumiflavin and riboflavin under varying experimental conditions?
Contradictions arise from intramolecular vs. intermolecular pathways. To address this:
- Intramolecular : Use excess ribitol (4:1 molar ratio) and high light intensity (4000 foot-candles) to force intermolecular reduction of lumiflavin .
- Interference factors : Test metal ions (e.g., Cu²⁺, Ag⁺) that quench triplet states, and monitor rates via stopped-flow spectroscopy. Paramagnetic metals reduce rates by 3–5×, indicating triplet-mediated mechanisms .
- pH effects : Compare unbuffered vs. phosphate-buffered systems (pH 5.3–7.0) to isolate hydrogen ion impacts on reaction kinetics .
Q. What experimental designs are optimal for studying lumiflavin’s triplet-state quenching in photoprotection studies?
Use laser flash photolysis (355 nm pulse) to generate lumiflavin’s triplet state in aqueous buffers. Measure decay kinetics with/without inhibitors (e.g., crocin or amino acids) using time-resolved absorbance at 640 nm. Fit data to a biexponential model to calculate quenching rate constants (kq). Validate with singlet oxygen sensors (e.g., TEMPOL) to correlate triplet quenching with ROS suppression .
Q. How does lumiflavin modulate cisplatin resistance in ovarian cancer stem cells (CSCs), and what mechanistic insights can be derived?
- In vitro : Treat DDP-resistant OVCAR-3 CSCs with lumiflavin (20–80 µM) and cisplatin. Assess apoptosis via Annexin V/PI staining and mitochondrial membrane potential using JC-1 dye.
- In vivo : Use xenograft models (CSCs/DDP-injected nude mice) with lumiflavin co-administration. Monitor tumor volume and CSC markers (CD133+/CD177+, CD44+/CD24−) via flow cytometry .
- Mechanism : Perform RNA-Seq to identify enriched pathways (e.g., Notch signaling, oxidative phosphorylation). Validate via Western blot for Notch1/Hes1 protein downregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
